2-Nitrotoluene-d7 chemical properties and structure
2-Nitrotoluene-d7 chemical properties and structure
An In-depth Technical Guide to 2-Nitrotoluene-d7
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Nitrotoluene-d7 is a deuterated analog of 2-nitrotoluene, a critical nitroaromatic compound used extensively in the synthesis of dyes, agricultural chemicals, and pharmaceuticals.[1][2][3] The strategic replacement of seven hydrogen atoms with deuterium isotopes imparts a greater molecular weight without significantly altering its chemical properties. This key feature makes 2-Nitrotoluene-d7 an invaluable tool in analytical chemistry, particularly as an internal standard for isotope dilution mass spectrometry techniques.[4][5][6] This guide provides a comprehensive overview of the chemical and physical properties, structure, applications, and handling of 2-Nitrotoluene-d7 for researchers, scientists, and professionals in drug development and environmental analysis.
Chemical Identity and Structure
Proper identification is paramount in scientific research. 2-Nitrotoluene-d7 is distinguished by its specific isotopic labeling pattern, which is crucial for its function.
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IUPAC Name: 1,2,3,4-tetradeuterio-5-nitro-6-(trideuteriomethyl)benzene[7][8][9]
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Synonyms: 5-(Methyl-d3)-6-nitro-benzene-1,2,3,4-d4, o-Nitrotoluene-d7[10][11]
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Molecular Formula: C₇D₇NO₂[10]
The structure consists of a benzene ring where four hydrogens have been replaced by deuterium, and a deuterated methyl group (CD₃) is positioned ortho to a nitro group (NO₂).
Caption: Chemical structure of 2-Nitrotoluene-d7.
Physicochemical Properties
The physical properties of 2-Nitrotoluene-d7 are similar to its non-deuterated counterpart, with slight differences attributable to the isotopic labeling.
| Property | Value | Source |
| Appearance | Yellow Oil | [11] |
| Molecular Weight | 144.18 g/mol | [8][10][11] |
| Accurate Mass | 144.0916 g/mol | [7][8][9] |
| Storage Temperature | 2-8°C Refrigerator | [11] |
| Shipping Conditions | Ambient | [11] |
Note: Properties such as boiling point and density are expected to be slightly higher than the non-labeled 2-nitrotoluene (Boiling Point: 222 °C, Density: 1.163 g/cm³) due to the increased mass of deuterium, but specific experimental data for the d7 analog is not widely published.[2][13]
Spectroscopic Profile
The deuterium labeling profoundly influences the spectroscopic signature of the molecule, which is essential for its identification and quantification.
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Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion (M+) peak for 2-Nitrotoluene-d7 will appear at m/z 144, which is 7 mass units higher than that of unlabeled 2-nitrotoluene (m/z 137).[14] This distinct mass shift is the foundation of its use as an internal standard. Fragmentation patterns will be similar to the unlabeled compound but with corresponding mass shifts in the fragments containing deuterium.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A proton NMR spectrum will show a significant reduction or complete absence of signals in the aromatic and methyl regions, confirming the high level of deuteration. Any residual proton signals would indicate isotopic impurities.
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¹³C NMR: The carbon signals will be present but may appear as complex multiplets due to C-D (carbon-deuterium) coupling. The chemical shifts will be very similar to those of unlabeled 2-nitrotoluene.[15][16]
-
-
Infrared (IR) Spectroscopy: The C-H stretching vibrations typically seen around 2920-3100 cm⁻¹ for the unlabeled compound will be replaced by C-D stretching vibrations at a lower frequency (approximately 2100-2300 cm⁻¹) due to the heavier mass of deuterium. The characteristic strong absorptions for the nitro group (NO₂) will remain around 1525 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).[17]
Synthesis and Isotopic Purity
The synthesis of 2-Nitrotoluene-d7 typically starts with a deuterated toluene precursor (Toluene-d8). The standard industrial method for producing nitrotoluenes involves the nitration of toluene using a mixed acid solution of sulfuric and nitric acid.[1][2][18][19]
The reaction yields a mixture of isomers, with 2-nitrotoluene being the major product (around 55-60%), which is then separated from the meta and para isomers via fractional distillation and crystallization.[2][18] For 2-Nitrotoluene-d7, this process would be adapted using deuterated starting materials. Isotopic purity is a critical quality parameter and is typically determined by mass spectrometry or NMR.
Applications in Research: The Internal Standard
The primary and most critical application of 2-Nitrotoluene-d7 is its use as an internal standard (IS) in quantitative analytical methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
Why Use a Deuterated Internal Standard?
An ideal internal standard co-elutes chromatographically with the analyte and experiences identical behavior during sample preparation, extraction, and injection.[6] However, it must be distinguishable by the detector. A stable isotope-labeled compound like 2-Nitrotoluene-d7 is the gold standard for several reasons:
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Similar Physicochemical Properties: It behaves almost identically to the native analyte (2-nitrotoluene) during sample extraction, cleanup, and chromatography. This ensures that any analyte loss during sample workup is mirrored by a proportional loss of the internal standard.[4][5]
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Correction for Matrix Effects: In complex samples (e.g., soil, water, biological fluids), other co-eluting compounds can suppress or enhance the ionization of the target analyte in the mass spectrometer's source. Since the deuterated standard is chemically identical, it experiences the same matrix effects, allowing for accurate correction.[4][20]
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Distinct Mass Signal: It is easily distinguished from the native analyte by its higher mass in the mass spectrometer, preventing signal interference.[6]
This technique, known as isotope dilution mass spectrometry, allows for highly precise and accurate quantification by calculating the ratio of the analyte's response to the internal standard's response.[6] This ratio remains stable even if the absolute signal intensity varies due to injection volume differences or instrument variability.[6]
Experimental Protocol: Quantification of 2-Nitrotoluene in Environmental Samples using GC-MS
This protocol outlines a validated workflow for using 2-Nitrotoluene-d7 as an internal standard for the quantification of 2-nitrotoluene contamination in a water sample.
Methodology:
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Preparation of Standards:
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Create a stock solution of unlabeled 2-nitrotoluene (analyte) in methanol.
-
Create a separate stock solution of 2-Nitrotoluene-d7 (internal standard) in methanol at a known concentration (e.g., 100 µg/mL).
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Prepare a series of calibration standards by spiking clean water with varying concentrations of the analyte stock solution.
-
Crucially, add a fixed volume of the internal standard stock solution to every calibration standard, blank, and unknown sample. This ensures the IS concentration is constant across the entire analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take a 100 mL aliquot of the water sample (and each calibration standard).
-
Spike the sample with the fixed volume of the 2-Nitrotoluene-d7 internal standard solution.
-
Add 20 mL of a suitable extraction solvent (e.g., dichloromethane).
-
Shake vigorously in a separatory funnel for 2 minutes and allow the layers to separate.
-
Collect the organic (bottom) layer. Repeat the extraction twice more.
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL of the concentrated extract is injected in splitless mode.
-
Oven Program: Start at 50°C, hold for 2 min, then ramp to 250°C at 10°C/min.
-
MS Method: Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Monitor m/z 137 (molecular ion) for 2-nitrotoluene.
-
Monitor m/z 144 (molecular ion) for 2-Nitrotoluene-d7.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (Area_Analyte) and the internal standard (Area_IS) in each chromatogram.
-
Calculate the Response Ratio for each standard: Response Ratio = Area_Analyte / Area_IS .
-
Plot a calibration curve of Response Ratio vs. Analyte Concentration. This should yield a linear relationship.
-
For the unknown sample, calculate its Response Ratio using the same formula.
-
Determine the concentration of 2-nitrotoluene in the sample by interpolating its Response Ratio on the calibration curve.
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Caption: Workflow for quantification using an internal standard.
Safety and Handling
The safety profile of 2-Nitrotoluene-d7 should be considered equivalent to that of its non-deuterated analog, 2-nitrotoluene.
-
Hazards: 2-Nitrotoluene is classified as harmful if swallowed, may cause genetic defects, may cause cancer, and is suspected of damaging fertility.[13][21][22] It is also toxic to aquatic life with long-lasting effects.[21] The International Agency for Research on Cancer (IARC) classifies it as a Group 2A agent, probably carcinogenic to humans.[13]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][21]
-
Storage: Store in a cool, well-ventilated area, away from ignition sources and strong oxidizing agents.[2] Keep the container tightly sealed in a refrigerator (2-8°C) as recommended.[11]
-
Disposal: Dispose of waste in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains or sewage systems.[21]
Conclusion
2-Nitrotoluene-d7 is a high-value, specialized chemical that serves a vital role in modern analytical science. Its utility as an internal standard for isotope dilution mass spectrometry provides a level of accuracy and reliability that is essential for regulatory monitoring, environmental testing, and research applications. By understanding its unique chemical properties, spectroscopic characteristics, and the principles behind its application, researchers can confidently employ this compound to achieve robust and defensible quantitative results.
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Unice, K. M., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055. [Link]
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PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Retrieved from PubMed [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from crawfordscientific.com [Link]
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International Agency for Research on Cancer. (2012). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from NCBI Bookshelf [Link]
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Wiley-VCH GmbH. (n.d.). 2-Nitrotoluene - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from spectrabase.com [Link]
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